molecular formula Fe2Mg8O20Si5 B099447 Magnesium iron silicate CAS No. 19086-72-7

Magnesium iron silicate

Cat. No.: B099447
CAS No.: 19086-72-7
M. Wt: 766.55 g/mol
InChI Key: FOKWMWSOTUZOPN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Magnesium iron silicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with hydrochloric acid to form magnesium chloride and silicon dioxide .

Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid and other strong acids. The reactions typically occur under atmospheric pressure and temperatures ranging from 50°C to 90°C .

Major Products: The major products formed from these reactions include magnesium chloride, silicon dioxide, and other metal oxides depending on the specific reaction conditions .

Scientific Research Applications

Magnesium iron silicate has a wide range of scientific research applications:

Properties

CAS No.

19086-72-7

Molecular Formula

Fe2Mg8O20Si5

Molecular Weight

766.55 g/mol

IUPAC Name

octamagnesium;iron(2+);pentasilicate

InChI

InChI=1S/2Fe.8Mg.5O4Si/c;;;;;;;;;;5*1-5(2,3)4/q10*+2;5*-4

InChI Key

FOKWMWSOTUZOPN-UHFFFAOYSA-N

SMILES

O[Si](O)(O)O.O[Si](O)(O)O.[Mg].[Mg].[Mg].[Fe]

Canonical SMILES

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Fe+2].[Fe+2]

Key on ui other cas no.

19086-72-7

physical_description

Olive-green to reddish solid;  [Wikipedia]

Synonyms

(Mg,Fe)SiO3
magnesium iron silicate
olivine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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